1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-
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Description
1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo- is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique thiazetoquinoline structure, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiazetoquinoline Core: This involves the cyclization of appropriate precursors under specific conditions to form the thiazetoquinoline ring system.
Introduction of Functional Groups: Various functional groups, such as the carboxylic acid, fluorine, and isoxazolyl groups, are introduced through a series of reactions including halogenation,
Properties
Molecular Formula |
C26H19F3N4O5S |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
7-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-6-fluoro-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H19F3N4O5S/c1-12-19(22(30-38-12)20-14(27)3-2-4-15(20)28)24(35)32-7-5-31(6-8-32)18-10-17-13(9-16(18)29)23(34)21(26(36)37)25-33(17)11-39-25/h2-4,9-10H,5-8,11H2,1H3,(H,36,37) |
InChI Key |
HYJGSNJBAZZMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6CSC6=C(C5=O)C(=O)O)F |
Origin of Product |
United States |
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